Fosamine ammonium

Description

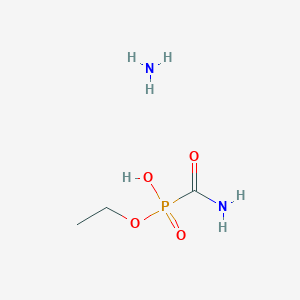

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;carbamoyl(ethoxy)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO4P.H3N/c1-2-8-9(6,7)3(4)5;/h2H2,1H3,(H2,4,5)(H,6,7);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSAMNSACVKIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(=O)N)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59682-52-9 (Parent) | |

| Record name | Fosamine-ammonium [BSI:ISO:ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025954136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9032406 | |

| Record name | Fosamine ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] | |

| Record name | Fosamine-ammonium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5375 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

@ 25 °C: 1.79 KG/KG WATER, 300 MG/KG ACETONE, 400 MG/KG BENZENE, 12 G/KG ETHANOL, 1.4 G/KG DIMETHYLFORMAMIDE, 158 G/KG METHANOL, 200 MG/KG HEXANE, SLIGHTLY SOL IN MOST COMMON ORGANIC SOLVENTS, 0.04 g/kg chloroform at 25 °C | |

| Record name | FOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.33 | |

| Record name | FOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000398 [mmHg], 0.53 mPa @ 25 °C | |

| Record name | Fosamine-ammonium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5375 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALLINE SOLID, WHITE CRYSTALLINE SOLID | |

CAS No. |

25954-13-6 | |

| Record name | Fosamine ammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25954-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosamine-ammonium [BSI:ISO:ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025954136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosamine ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium ethyl carbamoylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSAMINE-AMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2350MJR49J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

175 °C | |

| Record name | FOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Fosamine Ammonium in Woody Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamine (B1202035) ammonium (B1175870), an organophosphate herbicide, is utilized for the control of woody plants in non-crop areas. Its mode of action, while not entirely elucidated, is primarily characterized by its role as a plant growth regulator that uniquely inhibits bud development. This "dormancy enforcing" effect manifests the spring following a late summer or fall application, where treated plants fail to refoliate and subsequently perish. This technical guide synthesizes the current understanding of the biochemical and physiological mechanisms underlying the effects of fosamine ammonium on woody plants. It delves into the proposed enzymatic inhibition, metabolic fate, and physiological consequences, presenting available quantitative data and suggesting experimental approaches for further investigation.

Physicochemical and Toxicological Profile of this compound

A summary of the key properties and toxicological data for this compound is presented in Table 1. This information is crucial for understanding its environmental fate and safety profile.

| Property | Value | Reference |

| Chemical Formula | C₃H₁₁N₂O₄P | [1] |

| Molecular Weight | 170.10 g/mol | [1] |

| Water Solubility | 1,790,000 ppm | [1] |

| Average Soil Half-life | 8 days | [1] |

| Oral LD50 (rats) | 24,400 mg/kg | [1] |

| Dermal LD50 (rabbits) | >1,683 mg/kg | [1] |

| LC50 (bluegill sunfish) | 670 mg/L | [1] |

Proposed Mechanisms of Action in Woody Plants

The herbicidal activity of this compound is a result of its systemic absorption and translocation, leading to a delayed but potent effect on plant growth and development. The primary proposed mechanisms are detailed below.

Inhibition of Bud Development

This compound is most recognized for its impact on the perennating buds of woody plants. When applied in late summer or early fall, it is absorbed by the foliage and translocated to the buds.[2] The herbicide does not cause immediate visible harm; instead, it appears to interfere with the physiological processes that prime the buds for breaking dormancy the following spring. Treated buds either fail to open or produce only miniature, non-viable leaves, leading to the eventual death of the plant due to carbohydrate starvation.[3]

Biochemical Interference with Carbamoyl (B1232498) Phosphate (B84403) Metabolism

A significant hypothesis regarding the molecular mechanism of this compound centers on its interference with enzymes that utilize carbamoyl phosphate, a key intermediate in pyrimidine (B1678525) and arginine biosynthesis. In plants, this compound is hydrolyzed to its parent acid and then to carbamoylphosphonic acid (CPA).

There is evidence to suggest that fosamine competitively inhibits aspartate transcarbamylase (ATCase). ATCase catalyzes the first committed step in pyrimidine biosynthesis, the condensation of carbamoyl phosphate and aspartate. By inhibiting this enzyme, fosamine could disrupt the synthesis of pyrimidines, which are essential components of nucleic acids (DNA and RNA). This disruption would have profound effects on cell division and growth. The metabolite, CPA, is proposed to be a non-competitive inhibitor of ATCase.

Furthermore, CPA has been identified as a competitive inhibitor of carbamate (B1207046) kinase (CK). While more prominent in microbial metabolism, the inhibition of any carbamoyl phosphate-utilizing enzymes would disrupt critical metabolic pathways.

Inhibition of Mitosis

Some evidence suggests that this compound may directly inhibit mitosis.[1] This aligns with the observed disruption of bud development, as the formation and growth of new tissues are dependent on active cell division in the meristems. The inhibition of pyrimidine biosynthesis, as proposed above, would be a direct cause for the cessation of mitosis.

Quantitative Data Summary

The available quantitative data on the efficacy and environmental characteristics of this compound is summarized below.

Efficacy Data

| Target Species | Mortality Rate | Application Details | Reference |

| Rhamnus cathartica (Common Buckthorn) | 95% | Foliar spray | [4][5] |

Soil Adsorption Coefficients

| Soil Type | Adsorption Coefficient (Kd) | Reference |

| Low Organic Sandy Loam | 0.22 | [2] |

| Silt Loam | >20 | [2] |

| Silt Loam | 350 | [2] |

Proposed Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed biochemical interactions of this compound and its metabolite, CPA.

Caption: Metabolic conversion of this compound to its active metabolite, CPA, in planta.

Caption: Proposed inhibition of the pyrimidine biosynthesis pathway by fosamine and its metabolite CPA.

Suggested Experimental Protocols

Detailed experimental protocols for the study of this compound in woody plants are scarce in the literature. The following are generalized protocols based on standard methodologies in herbicide science that can be adapted for this purpose.

Dose-Response Analysis in Woody Plant Seedlings

Objective: To determine the effective dose of this compound that causes 50% inhibition of growth (ED50) in a target woody species.

Materials:

-

This compound stock solution

-

Target woody plant seedlings (e.g., Acer rubrum, Quercus alba) of uniform size and developmental stage

-

Pots with appropriate soil medium

-

Growth chamber or greenhouse with controlled environmental conditions

-

Foliar spray applicator

-

Balance for measuring biomass

Procedure:

-

Acclimate seedlings in the growth chamber/greenhouse for one week.

-

Prepare a series of this compound dilutions from the stock solution to create a range of doses (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x, 10x the recommended field application rate).

-

Randomly assign seedlings to treatment groups (n ≥ 5 per group).

-

Apply the different doses of this compound to the foliage of the seedlings until runoff. Ensure even coverage. The control group is sprayed with water only.

-

Maintain the seedlings under controlled conditions for a period that allows for the expression of symptoms (e.g., 8-12 weeks, observing for bud break failure in the subsequent simulated spring).

-

At the end of the experimental period, assess visual injury and harvest the above-ground biomass.

-

Dry the biomass at 60-70°C to a constant weight and record the dry weight for each plant.

-

Calculate the percent inhibition of growth relative to the control for each dose.

-

Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic model) to determine the ED50 value.

In Vitro Enzyme Inhibition Assay for Aspartate Transcarbamylase (ATCase)

Objective: To determine the inhibitory effect of fosamine and CPA on ATCase activity.

Materials:

-

Partially purified ATCase from a woody plant source

-

Fosamine and CPA standards

-

Substrates: Carbamoyl phosphate and L-aspartate

-

Assay buffer (e.g., Tris-HCl with appropriate pH)

-

Colorimetric reagent for detecting the product (N-carbamoyl-L-aspartate)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and a fixed concentration of L-aspartate.

-

Add varying concentrations of the inhibitor (fosamine or CPA) to the reaction mixture.

-

Initiate the reaction by adding a fixed concentration of carbamoyl phosphate and the enzyme solution.

-

Incubate the reaction at a constant temperature for a specific time.

-

Stop the reaction (e.g., by adding a strong acid).

-

Add the colorimetric reagent and measure the absorbance at the appropriate wavelength to quantify the amount of product formed.

-

Run control reactions without the inhibitor.

-

Calculate the reaction velocity for each inhibitor concentration.

-

To determine the mode of inhibition, repeat the experiment with varying concentrations of one substrate while keeping the other substrate and the inhibitor concentration constant.

-

Plot the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine Vmax, Km, and the inhibition constant (Ki).

Caption: A generalized experimental workflow for investigating the mechanism of action of this compound.

Conclusion and Future Research Directions

The mechanism of action of this compound in woody plants remains an area ripe for further investigation. While the inhibition of bud development is the most prominent physiological effect, the underlying biochemical pathways are not fully understood. The hypothesis of interference with carbamoyl phosphate-dependent enzymes, particularly aspartate transcarbamylase, provides a compelling avenue for future research.

To advance our understanding, future studies should focus on:

-

Detailed Enzyme Kinetic Studies: Quantifying the inhibition constants (Ki) of fosamine and its metabolite, CPA, for ATCase and other related enzymes in various woody species.

-

Metabolomic and Transcriptomic Analyses: Identifying the broader metabolic and gene expression changes in woody plants following this compound treatment.

-

Cellular Localization Studies: Determining the subcellular distribution of fosamine and CPA to pinpoint their sites of action.

-

Investigation of Hormonal Crosstalk: Exploring the potential interaction of this compound with plant hormone signaling pathways that regulate bud dormancy and break.

A more comprehensive understanding of the molecular mechanisms of this compound will not only satisfy scientific curiosity but also inform the development of more effective and selective herbicides for woody plant management.

References

- 1. invasive.org [invasive.org]

- 2. mass.gov [mass.gov]

- 3. Inactivation of the amidotransferase activity of carbamoyl phosphate synthetase by the antibiotic acivicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ammonia-lowering activities and carbamoyl phosphate synthetase 1 (Cps1) induction mechanism of a natural flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the chemical structure of Fosamine ammonium?

An In-depth Technical Guide on the Chemical Structure and Properties of Fosamine Ammonium (B1175870)

Introduction

Fosamine ammonium, identified by the CAS number 25954-13-6, is an organophosphate compound primarily utilized as a post-emergent, selective herbicide and plant growth regulator.[1][2] It is particularly effective in controlling woody and leafy plants in non-cropland areas such as forests and industrial sites.[2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and available experimental data for researchers, scientists, and professionals in drug and herbicide development.

Chemical Structure and Identification

The chemical identity of this compound is well-established. Its IUPAC name is azanium carbamoyl(ethoxy)phosphinate.[3] The molecular formula for the compound is C3H11N2O4P, and its canonical SMILES representation is CCOP(=O)(C(=O)N)[O-].[NH4+].[1][3][4]

Caption: Chemical structure of this compound.

Physicochemical and Toxicological Properties

This compound is a white crystalline solid with a slight peppermint-like odor.[1][4] It is highly soluble in water but has limited solubility in organic solvents like methanol (B129727) and ethanol.[1][4] Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 170.10 g/mol | [1][4] |

| Melting Point | 175 °C | [1][4] |

| Water Solubility | 1,790,000 ppm | [5] |

| LogP (Octanol/Water) | -2.9 | [6] |

| Vapor Pressure | 3.98E-06 mm Hg | [7] |

| Oral LD50 (Rat) | > 5,000 mg/kg to 24,400 mg/kg | [2][8] |

| Dermal LD50 (Rabbit) | > 1,683 mg/kg | [5] |

| LC50 (Bluegill Sunfish) | 670 mg/L | [5] |

| Soil Half-life | Approximately 1 week | [8] |

Mode of Action

This compound functions as a plant growth regulator.[5] It is typically applied in late summer or early fall and is absorbed by the foliage, stems, and buds of the plant.[8] The herbicidal effects are usually not visible until the following spring, when the treated plants fail to refoliate and subsequently die.[5][8]

The precise molecular mechanism of action has not been fully elucidated, but it is thought to act as a "dormancy enforcer."[5] There is evidence to suggest that it may inhibit mitosis in susceptible plants.[5] At higher concentrations, it can inhibit photosynthetic phosphorylation, which disrupts the plant's ability to produce energy, leading to cell death.[1][4]

Experimental Protocols

Synthesis of this compound

Detailed, step-by-step laboratory protocols for the synthesis of this compound are not extensively available in public domain literature. However, the general manufacturing process is described as follows:

-

Formation of the Phosphonate Intermediate: The synthesis typically begins with the reaction of a phosphorous acid derivative, such as triethyl phosphite, with ethyl chloroformate and an amine source like urea (B33335) or ammonia.[3][9] This reaction forms the ethyl hydrogen (aminocarbonyl)phosphonate backbone.[9]

-

Neutralization: The resulting intermediate is then neutralized with ammonium hydroxide (B78521) to produce the final product, this compound, which is an ammonium salt.[9]

Analytical Methods

This compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).[10] A published method outlines the following conditions:

-

Column: Newcrom R1

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.

-

Detection: While not specified in the abstract, UV or Mass Spectrometry (MS) detectors are typically used. For MS-compatible applications, phosphoric acid in the mobile phase should be substituted with formic acid.[10]

This HPLC method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[10]

Logical Workflow for Herbicide Application

The application and effect of this compound as a herbicide follows a distinct workflow from application to plant death.

Caption: Workflow of this compound as a herbicide.

Conclusion

This compound is an effective herbicide with a unique mode of action centered on disrupting plant growth following a dormancy period. Its chemical structure is characterized by an ethyl carbamoylphosphonate anion and an ammonium cation. While its toxicological profile indicates low toxicity to mammals and aquatic life, its high water solubility and mobility are important considerations for environmental fate. The synthesis and analytical methods are established, though detailed experimental protocols require access to specialized literature. This guide provides a foundational understanding for scientific professionals engaged in the study and development of herbicides and plant growth regulators.

References

- 1. Plant Growth Retarder- this compound - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [dk.bestplanthormones.com]

- 2. wsdot.wa.gov [wsdot.wa.gov]

- 3. This compound | C3H11N2O4P | CID 33256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 5. invasive.org [invasive.org]

- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 7. Fosamine-ammonium - Hazardous Agents | Haz-Map [haz-map.com]

- 8. mass.gov [mass.gov]

- 9. Fosamine (Ref: DPX 1108) [sitem.herts.ac.uk]

- 10. This compound | SIELC Technologies [sielc.com]

Laboratory Synthesis of Fosamine Ammonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the laboratory synthesis of fosamine (B1202035) ammonium (B1175870), a phosphonate (B1237965) herbicide. It outlines a plausible synthetic pathway based on established organophosphorus chemistry, including a detailed, representative experimental protocol. This document is intended for an audience with a professional background in chemistry and laboratory safety. All quantitative data are summarized for clarity, and the synthesis workflow is visualized using a chemical process diagram.

Introduction

Fosamine ammonium, chemically known as ammonium ethyl carbamoylphosphonate, is an organophosphonate herbicide used for the control of woody plants.[1] It was first introduced by E.I. du Pont de Nemours & Co.[2][3] The synthesis of this compound for laboratory use involves the formation of a carbon-phosphorus bond, a key step in organophosphorus chemistry. This guide details a likely two-step synthesis route, beginning with the formation of a carbamoylphosphonate intermediate, followed by its conversion to the final ammonium salt.

Synthesis Pathway

The synthesis of this compound can be conceptually divided into two main stages:

-

Formation of Diethyl Carbamoylphosphonate: This step involves the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with an electrophilic reagent containing a carbonyl group that can be converted to a carbamoyl (B1232498) group. A common and effective method for this transformation is the Michaelis-Arbuzov reaction. In this case, triethyl phosphite acts as a nucleophile, attacking an electrophilic carbonyl carbon. While various reagents could be employed, the reaction with an isocyanate, such as chlorosulfonyl isocyanate, provides a direct route to the carbamoylphosphonate structure.

-

Formation of this compound: The diethyl carbamoylphosphonate intermediate is then selectively dealkylated and neutralized with ammonia (B1221849) to yield the final product, this compound.

This overall pathway is illustrated in the workflow diagram below.

Experimental Protocols

The following is a representative experimental protocol for the laboratory-scale synthesis of this compound. This protocol is constructed based on the principles of the Michaelis-Arbuzov reaction and general organophosphorus synthesis techniques, as a detailed, publicly available, step-by-step procedure is not readily found in the searched literature.

Materials and Equipment

-

Reagents:

-

Triethyl phosphite (C₆H₁₅O₃P)

-

Chlorosulfonyl isocyanate (ClSO₂NCO)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Aqueous ammonia solution (NH₃, 28-30%)

-

Diethyl ether ((C₂H₅)₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

-

Synthesis of Diethyl Carbamoylphosphonate (Intermediate)

-

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with triethyl phosphite (1.0 eq). Anhydrous dichloromethane is added as a solvent.

-

Addition of Reactant: The flask is cooled in an ice bath. A solution of chlorosulfonyl isocyanate (1.0 eq) in anhydrous dichloromethane is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Work-up: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then dissolved in diethyl ether and washed sequentially with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude diethyl carbamoylphosphonate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Synthesis of this compound

-

Ammonolysis and Neutralization: The purified diethyl carbamoylphosphonate (1.0 eq) is dissolved in a suitable solvent like ethanol (B145695) in a round-bottom flask. A concentrated aqueous solution of ammonia (excess) is added, and the mixture is stirred at room temperature. The reaction progress is monitored until the formation of the monoethyl ester is complete.

-

Isolation: The solvent and excess ammonia are removed under reduced pressure. The resulting solid is triturated with a non-polar solvent like hexane (B92381) to remove any remaining impurities and then dried under vacuum to yield this compound as a white solid.

Quantitative Data

The following table summarizes key quantitative data for the reactants and the final product. Please note that reaction yields are dependent on the specific experimental conditions and are not provided in the general literature.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |

| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | -112 | 156 | Flammable, Harmful if swallowed, Skin sensitizer[4][5] |

| Methyl Chloroformate | C₂H₃ClO₂ | 94.50 | -61 | 71-72 | Highly flammable, Fatal if inhaled, Causes severe skin burns and eye damage[6][7] |

| Ammonia (aqueous) | NH₃ | 17.03 (anhydrous) | -77.7 (anhydrous) | -33.3 (anhydrous) | Causes severe skin burns and eye damage, May cause respiratory irritation, Very toxic to aquatic life[8][9] |

| This compound | C₃H₁₁N₂O₄P | 170.11 | 175 | N/A | Causes moderate eye irritation |

Safety Precautions

The synthesis of this compound involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood.

-

Triethyl phosphite: Is a flammable liquid and vapor. It is harmful if swallowed and may cause an allergic skin reaction.[4][5]

-

Methyl chloroformate: Is a highly flammable liquid and vapor. It is fatal if inhaled and causes severe skin burns and eye damage.[6][7] It is also a lachrymator.[7]

-

Ammonia solution: Causes severe skin burns and eye damage and may cause respiratory irritation.[8][9] It is also very toxic to aquatic life.[9]

-

Chlorosulfonyl isocyanate (if used): Is a highly corrosive and irritating compound.[7]

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times. Emergency eyewash and safety shower facilities should be readily accessible.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the laboratory synthesis of this compound.

// Reactants TriethylPhosphite [label="Triethyl Phosphite", fillcolor="#F1F3F4"]; Electrophile [label="Electrophilic Reagent\n(e.g., Chlorosulfonyl Isocyanate)", fillcolor="#F1F3F4"]; Ammonia [label="Aqueous Ammonia", fillcolor="#F1F3F4"];

// Intermediates and Product Intermediate [label="Diethyl Carbamoylphosphonate\n(Intermediate)", shape=rectangle, fillcolor="#FFFFFF", color="#4285F4"]; Product [label="this compound\n(Final Product)", shape=rectangle, fillcolor="#FFFFFF", color="#34A853"];

// Process Steps Reaction1 [label="Michaelis-Arbuzov\nReaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purification1 [label="Purification\n(Distillation/Chromatography)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction2 [label="Ammonolysis &\nNeutralization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Isolation [label="Isolation &\nDrying", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections TriethylPhosphite -> Reaction1; Electrophile -> Reaction1; Reaction1 -> Intermediate [label="Crude"]; Intermediate -> Purification1; Purification1 -> Reaction2 [label="Pure"]; Ammonia -> Reaction2; Reaction2 -> Product [label="Crude"]; Product -> Isolation; Isolation -> Product [label="Purified Solid", dir=back]; }

Caption: Laboratory synthesis workflow for this compound.References

- 1. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Arbuzov Reaction [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. patents.justia.com [patents.justia.com]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. Search for patents | USPTO [uspto.gov]

- 9. Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate | TCI EUROPE N.V. [tcichemicals.com]

Fosamine-Ammonium as a Plant Growth Regulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamine-ammonium, the ammonium (B1175870) salt of fosamine (B1202035), is a selective, post-emergent plant growth regulator and herbicide.[1][2] It is primarily utilized for the control of woody and herbaceous plants in non-crop areas such as rights-of-way, industrial sites, and for conifer release.[3][4] Applied to foliage in the late summer or early fall, its effects are typically not observed until the following spring when treated plants fail to produce new growth.[1] While its exact mechanism of action is not fully elucidated, evidence suggests it functions as a "dormancy enforcer," possibly by inhibiting mitosis in susceptible species. This technical guide provides a comprehensive overview of fosamine-ammonium, including its physicochemical properties, mode of action, and detailed experimental protocols for its evaluation.

Physicochemical and Toxicological Properties

Fosamine-ammonium is an organophosphate compound with high water solubility. This characteristic, combined with its rapid microbial degradation in soil, results in a low potential for groundwater contamination.[3] The compound exhibits low toxicity to mammals, birds, fish, and aquatic invertebrates.[1]

Table 1: Physicochemical Properties of Fosamine-Ammonium

| Property | Value | Reference |

| Chemical Formula | C₃H₁₁N₂O₄P | |

| Molecular Weight | 170.10 g/mol | [5] |

| Water Solubility | 1,790,000 ppm | |

| Average Soil Half-life | 8 days | |

| Adsorption Potential | Medium-high | |

| Mobility Potential | Low |

Table 2: Toxicological Data for Fosamine-Ammonium

| Test Organism | LD50/LC50 | Reference |

| Rat (oral LD50) | 24,400 mg/kg | |

| Rabbit (dermal LD50) | >1,683 mg/kg | |

| Bluegill Sunfish (LC50) | 670 mg/L | |

| Bobwhite Quail (oral LD50) | >10,000 mg/kg | |

| Mallard Duck (oral LD50) | >10,000 mg/kg |

Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which fosamine-ammonium exerts its plant growth regulatory effects remains to be fully understood. It is categorized as a growth inhibitor and is often referred to as a "dormancy enforcer."[5] The primary hypothesis is that it inhibits bud development and prevents the renewal of growth in the spring following a late summer or fall application.[6] There is some evidence to suggest that fosamine-ammonium may inhibit mitosis in susceptible plants, which would explain the failure of new tissue to develop.

At a physiological level, the ammonium ion (NH₄⁺) itself can act as a signaling molecule in plants, influencing a variety of processes including gene expression, cytosolic pH, and root system architecture.[7] However, it is unclear how the fosamine moiety specifically contributes to the observed herbicidal and growth-regulating effects.

Further research is required to identify the specific molecular targets and signaling cascades affected by fosamine-ammonium.

Experimental Protocols

Field Efficacy Trials for Woody Plant Control

This protocol outlines a typical field trial to evaluate the efficacy of fosamine-ammonium for controlling undesirable woody vegetation.

Objective: To determine the effective application rate of fosamine-ammonium for the control of a target woody plant species.

Materials:

-

Fosamine-ammonium formulation (e.g., Krenite® S)

-

Backpack sprayer or similar application equipment

-

Graduated cylinders and mixing containers

-

Personal Protective Equipment (PPE) as specified by the product label

-

Marking flags or tags

-

GPS unit for plot location

-

Data collection sheets

Procedure:

-

Site Selection: Choose a site with a uniform population of the target woody species.

-

Plot Design: Establish replicated plots in a randomized complete block design. Each plot should contain a minimum of 10-15 individual plants of the target species. Include an untreated control plot in each block.

-

Treatment Preparation: Prepare spray solutions of fosamine-ammonium at various concentrations. A typical range for woody brush control is 6 to 12 pounds of active ingredient per acre.[8]

-

Application: Apply the treatments as a foliar spray in the late summer or early fall, ensuring thorough coverage of the foliage.[1]

-

Evaluation: In the following spring, assess the efficacy of the treatments.

-

Count the number of plants in each plot that fail to produce new growth (i.e., bud break).

-

Visually rate the level of growth inhibition on a scale of 0% (no effect) to 100% (complete inhibition).

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

¹⁴C-Fosamine-Ammonium Absorption and Translocation Study

This protocol describes a laboratory-based study to investigate the uptake and movement of fosamine-ammonium in a target plant species using a radiolabeled compound.

Objective: To quantify the absorption and translocation of ¹⁴C-fosamine-ammonium in a target woody plant.

Materials:

-

¹⁴C-Fosamine-ammonium of known specific activity

-

Target woody plant seedlings grown in a controlled environment

-

Micropipette

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Plant tissue oxidizer

-

Phosphor imager or X-ray film for autoradiography

Procedure:

-

Plant Preparation: Grow healthy, uniform seedlings of the target species under controlled conditions (e.g., growth chamber).

-

Treatment Application: Apply a known amount of ¹⁴C-fosamine-ammonium solution to a specific leaf of each plant using a micropipette.

-

Harvesting: Harvest plants at various time points after application (e.g., 6, 24, 48, 72 hours).

-

Sample Processing:

-

Wash the treated leaf with a suitable solvent to remove unabsorbed radioactivity.

-

Separate the plant into different parts (e.g., treated leaf, other leaves, stem, roots).

-

Dry and weigh each plant part.

-

-

Quantification of Radioactivity:

-

Combust the dried plant parts in a tissue oxidizer to convert ¹⁴C to ¹⁴CO₂.

-

Trap the ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Autoradiography (Optional):

-

Press and dry whole plants.

-

Expose the dried plants to a phosphor screen or X-ray film to visualize the distribution of the radiolabel.

-

-

Data Analysis: Calculate the percentage of applied radioactivity absorbed and translocated to different plant parts at each time point.

Mitosis Inhibition Assay

This protocol provides a general method to assess the effect of fosamine-ammonium on cell division in root tips.

Objective: To determine if fosamine-ammonium inhibits mitosis in the root meristems of a model plant (e.g., onion, Allium cepa).

Materials:

-

Fosamine-ammonium solutions of varying concentrations

-

Onion bulbs

-

Beakers or vials

-

Microscope slides and coverslips

-

Fixative solution (e.g., Carnoy's fixative)

-

Hydrochloric acid (1N)

-

Stain (e.g., Acetocarmine or Toluidine Blue)

-

Microscope with camera

Procedure:

-

Root Growth: Suspend onion bulbs in beakers containing different concentrations of fosamine-ammonium solution, with the base of the bulb just touching the solution. Include a control group with only water.

-

Root Tip Collection: After a set period of root growth (e.g., 48-72 hours), excise the root tips.

-

Fixation: Immediately place the root tips in a fixative solution for at least 24 hours.

-

Hydrolysis: Transfer the fixed root tips to 1N HCl for a few minutes to soften the tissue.

-

Staining: Place a root tip on a microscope slide, add a drop of stain, and gently squash it with a coverslip.

-

Microscopy: Observe the prepared slides under a microscope.

-

Mitotic Index Calculation: Count the number of cells in different stages of mitosis (prophase, metaphase, anaphase, telophase) and the total number of cells in several fields of view. Calculate the mitotic index as: Mitotic Index (%) = (Number of dividing cells / Total number of cells) x 100

-

Data Analysis: Compare the mitotic indices of the treated groups with the control group to determine if there is a significant inhibition of cell division.

Environmental Fate and Degradation

Fosamine-ammonium is primarily degraded in the environment through microbial metabolism. It has a relatively short half-life in soil, typically around one to two weeks. The major degradation product is carbamoylphosphonic acid (CPA).[3] Fosamine-ammonium is highly soluble in water but tends to bind to soil particles, which limits its mobility and potential for leaching.

Conclusion

Fosamine-ammonium is an effective plant growth regulator for the management of woody vegetation. Its unique mode of action, characterized by delayed effects and the inhibition of bud development, makes it a valuable tool in various land management scenarios. While the precise molecular mechanisms are still under investigation, the available evidence points towards an inhibition of mitosis. The provided experimental protocols offer a framework for further research into its efficacy, mechanism of action, and environmental behavior. A deeper understanding of its signaling pathways could lead to the development of more targeted and efficient plant growth regulators in the future.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Quantitative analysis of major plant hormones in crude plant extracts by high-performance liquid chromatography–mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. srs.fs.usda.gov [srs.fs.usda.gov]

- 4. Publication : USDA ARS [ars.usda.gov]

- 5. ctahr.hawaii.edu [ctahr.hawaii.edu]

- 6. medium.com [medium.com]

- 7. toolify.ai [toolify.ai]

- 8. scribd.com [scribd.com]

Environmental Fate and Degradation of Fosamine Ammonium in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamine (B1202035) ammonium (B1175870), a non-selective, post-emergent herbicide, is utilized for the control of woody plants and brush. Its environmental persistence and mobility are of significant interest to ensure its safe and effective use. This technical guide provides an in-depth overview of the environmental fate and degradation of fosamine ammonium in the soil matrix. The primary mode of dissipation is microbial degradation, leading to a relatively short soil half-life. The herbicide exhibits moderate to high adsorption to soil particles, limiting its mobility despite its high water solubility. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes the degradation pathways and experimental workflows.

Physicochemical Properties

This compound possesses properties that significantly influence its environmental behavior. Its high water solubility suggests a potential for mobility, but this is counteracted by its tendency to adsorb to soil colloids.

| Property | Value | Reference |

| Chemical Formula | C₃H₁₁N₂O₄P | [1] |

| Molecular Weight | 170.12 g/mol | [1] |

| Water Solubility | 1,790,000 ppm (miscible) | [2] |

| Vapor Pressure | 4 x 10⁻⁶ mm Hg | [3] |

| log Kow | -2.9 | [3] |

Degradation in Soil

The persistence of this compound in soil is primarily governed by microbial activity. Abiotic degradation processes such as hydrolysis and photolysis play a minor role under typical environmental conditions.

Microbial Degradation

Microbial metabolism is the principal mechanism for the degradation of this compound in soil.[2][4] The rate of degradation is influenced by soil properties that favor microbial activity, such as temperature, moisture, and organic matter content.[2] Studies have shown that between 45% and 75% of applied this compound can be microbially degraded within 90 days.[2]

The primary metabolite of this compound is carbamoylphosphonic acid (CPA), which is also readily degraded by soil microorganisms.[2][5] A secondary metabolite, carboxylphosphonic acid (ING-3003), has also been identified.[3][5]

Abiotic Degradation

This compound is stable to hydrolysis at environmentally relevant pH values of 5, 7, and 9. It is also not readily degraded by sunlight on the soil surface (photodegradation). However, breakdown can be facilitated by low pH and high temperatures.[2]

Quantitative Degradation Data

The half-life (DT₅₀) of this compound in soil is generally short, though it can vary with soil type and environmental conditions.

Table 1: Soil Half-Life of this compound

| Soil Type | Half-Life (Days) | Conditions | Reference |

| Various (field studies in FL, DE, IL) | ~7 | Field conditions | |

| Not specified (greenhouse study) | ~10 | Greenhouse conditions | |

| Not specified | 8 (typical) | Not specified | [6] |

| Various | 7 - 10 | Dependent on clay content and microbial availability | [5] |

| Various (field and laboratory) | 7 - 42 (1 to 6 weeks) | Not specified | [2] |

The primary metabolite, CPA, is also non-persistent, with studies indicating its complete disappearance from soil within three to six months.[2][7]

Mobility and Sorption in Soil

Despite its high water solubility, this compound is considered to have low mobility in soil due to its strong adsorption to soil particles.[7]

Sorption Characteristics

The adsorption of this compound to soil is influenced by the organic matter and clay content, with higher content of either leading to increased adsorption.[2] The soil sorption coefficient (Kd) is a measure of this partitioning between the soil and water phases.

Table 2: Soil Sorption Coefficients (Kd) for this compound

| Soil Type | Kd Value (mL/g) | Reference |

| Sandy Loam | 0.7 | [2] |

| Silt Loam | >20 | [2] |

| Low Organic Sandy Loam | 0.22 | |

| Silt Loam | 350 |

The organic carbon-normalized sorption coefficient (Koc) values are reported to be more variable, ranging from 20 to 62, with one reported value as high as 7400, suggesting that factors other than just organic carbon content can significantly influence its adsorption.[7]

Leaching Potential

Due to its strong adsorption, this compound has a low potential to leach into groundwater. Field studies have confirmed its limited downward movement, with the majority of residues remaining in the upper soil layers.

Microbial Degradation Pathway

This compound is an aminophosphonate. The microbial degradation of such compounds often involves the cleavage of the carbon-phosphorus (C-P) bond, a reaction catalyzed by C-P lyase enzymes.[8][9] This enzymatic pathway allows microorganisms to utilize the phosphorus from these compounds.

Caption: Proposed microbial degradation pathway of this compound in soil.

Experimental Protocols

Aerobic Soil Metabolism Study (Degradation Rate Determination)

Objective: To determine the rate of aerobic degradation of this compound in soil and identify its major metabolites.

Methodology:

-

Soil Collection and Preparation:

-

Collect fresh soil from a location with no prior history of this compound application.

-

Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris.

-

Characterize the soil for its physicochemical properties (pH, organic carbon content, texture, microbial biomass).

-

Adjust the soil moisture to a specified level (e.g., 40-60% of maximum water holding capacity).

-

-

Incubation:

-

Treat a known mass of the prepared soil with a solution of ¹⁴C-labeled this compound at a concentration relevant to its field application rate.

-

Thoroughly mix the treated soil for homogeneity.

-

Divide the soil into multiple incubation vessels (biometer flasks are recommended to trap volatile degradates like ¹⁴CO₂).

-

Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C).

-

Maintain aerobic conditions by ensuring adequate air exchange.

-

-

Sampling and Analysis:

-

At predetermined time intervals, sacrifice replicate incubation vessels.

-

Extract the soil samples with a suitable solvent (e.g., 50% methanolic ammonium carbonate).

-

Analyze the extracts for this compound and its metabolites using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

Quantify the amount of parent compound and metabolites at each time point.

-

Determine the amount of non-extractable residues and ¹⁴CO₂ evolved.

-

-

Data Analysis:

-

Plot the concentration of this compound against time.

-

Calculate the degradation half-life (DT₅₀) using first-order kinetics or other appropriate models.

-

Caption: Experimental workflow for an aerobic soil metabolism study.

Batch Equilibrium Study (Sorption Coefficient Determination)

Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) of this compound.

Methodology:

-

Soil and Solution Preparation:

-

Use characterized, air-dried, and sieved (2 mm) soil.

-

Prepare a stock solution of this compound in a 0.01 M CaCl₂ solution.

-

Create a series of dilutions from the stock solution to cover a range of concentrations.

-

-

Equilibration:

-

Add a known mass of soil to a series of centrifuge tubes.

-

Add a known volume of each this compound concentration to the tubes.

-

Include control samples with no soil (to check for adsorption to the tube) and no herbicide (to check for interferences).

-

Shake the tubes on a mechanical shaker for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

-

-

Phase Separation and Analysis:

-

Centrifuge the tubes at high speed to separate the soil from the aqueous phase.

-

Carefully collect an aliquot of the supernatant (aqueous phase).

-

Analyze the concentration of this compound in the supernatant using HPLC-MS.

-

-

Data Analysis:

-

Calculate the amount of this compound sorbed to the soil by subtracting the equilibrium aqueous concentration from the initial concentration.

-

Calculate the Kd value for each concentration using the formula: Kd = (Amount sorbed to soil) / (Equilibrium aqueous concentration).

-

Plot the amount sorbed versus the equilibrium concentration to generate a sorption isotherm.

-

Calculate the Koc value using the formula: Koc = (Kd / % Organic Carbon) * 100.

-

Caption: Experimental workflow for a batch equilibrium sorption study.

Conclusion

The environmental fate of this compound in soil is characterized by rapid microbial degradation and low mobility. Its half-life in soil is typically in the range of one to two weeks, and its primary metabolite, carbamoylphosphonic acid, is also non-persistent. Strong adsorption to soil organic matter and clay particles limits its potential for leaching, despite its high water solubility. These characteristics suggest a low risk of groundwater contamination and persistence in the soil environment when used according to label directions. Further research could focus on elucidating the specific microbial consortia and enzymatic pathways responsible for its degradation under various soil conditions.

References

- 1. Biodegradation of selected aminophosphonates by the bacterial isolate Ochrobactrum sp. BTU1: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. invasive.org [invasive.org]

- 3. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 4. protein.bio.msu.ru [protein.bio.msu.ru]

- 5. beyondpesticides.org [beyondpesticides.org]

- 6. wsdot.wa.gov [wsdot.wa.gov]

- 7. mass.gov [mass.gov]

- 8. Biodegradation of selected aminophosphonates by the bacterial isolate Ochrobactrum sp. BTU1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Microbial Degradation of Fosamine Ammonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamine (B1202035) ammonium (B1175870), an organophosphonate herbicide, is primarily dissipated from the environment through microbial degradation. This technical guide provides a comprehensive overview of the current understanding of the microbial degradation pathways of fosamine ammonium, targeting researchers and professionals in environmental science and drug development. While the complete enzymatic pathway and specific microbial species responsible for its degradation are not yet fully elucidated in publicly available literature, this guide synthesizes existing data on its metabolites, degradation kinetics, and analytical methodologies. It includes quantitative data on its soil half-life, detailed experimental protocols for its analysis, and visualizations of the degradation logic and analytical workflows.

Introduction

This compound, the ammonium salt of ethyl hydrogen (aminocarbonyl)phosphonate, is a post-emergent, non-selective herbicide used for the control of woody and herbaceous plants.[1] Its environmental fate is of significant interest due to its application in rights-of-way, forestry, and industrial areas. The primary route of its dissipation in the environment is through metabolism by soil microorganisms.[2][3][4] Understanding the microbial degradation pathways is crucial for assessing its environmental persistence, potential for bioremediation, and overall ecological impact. This guide aims to provide an in-depth summary of the known microbial degradation processes affecting this compound.

Microbial Degradation Pathway

The microbial degradation of this compound is the principal mechanism of its breakdown in soil and aquatic sediments. The process is influenced by environmental conditions that favor microbial activity, such as increased soil temperature, moisture, and organic content. Unlike many other pesticides, this compound is stable against hydrolysis at environmental pH values (5, 7, and 9) and is not readily degraded by photodegradation.[2]

The degradation of this compound proceeds through the formation of key metabolites. The primary metabolite identified is carbamoylphosphonic acid (CPA).[1][2] A further degradation product, carboxylphosphonic acid (ING-3003), has also been reported, ultimately leading to the formation of carbon dioxide.[1][5]

While specific microorganisms (genera or species) and the enzymatic machinery responsible for the cleavage of the C-P bond in this compound have not been definitively identified in the available scientific literature, the degradation of other organophosphonates often involves enzymes such as phosphonatases or C-P lyases.[6] These enzymes catalyze the breaking of the carbon-phosphorus bond, a critical step in the mineralization of these compounds.

Below is a logical diagram illustrating the proposed degradation sequence of this compound based on its identified metabolites.

Quantitative Data on Degradation

The persistence of this compound in the soil is relatively short, with reported half-life values generally ranging from one to two weeks.[4] The rate of degradation can be influenced by soil type and environmental conditions.

| Parameter | Soil Type | Condition | Half-life (t½) | Reference |

| This compound | Field Soils (Florida, Delaware, Illinois) | Field Conditions | ~1 week | [2] |

| This compound | Greenhouse Soil | Greenhouse Conditions | ~10 days | [2] |

| This compound | Not specified | Average Soil Half-life | 8 days | [4] |

| This compound | Not specified | Field and Laboratory | 1 to 6 weeks | [4] |

| Carbamoylphosphonic acid (CPA) | Field Soils | Field Conditions | Disappeared completely by 3 to 6 months | [2][4] |

Table 1: Summary of Quantitative Data on this compound Degradation

Experimental Protocols

Protocol for Isolation of this compound-Degrading Microorganisms (General Approach)

While specific protocols for isolating this compound degraders are not available, a general enrichment culture technique can be employed.

-

Soil Sampling: Collect soil samples from sites with a history of this compound application.

-

Enrichment Medium: Prepare a minimal salt medium (MSM) with this compound as the sole source of carbon and/or phosphorus. The medium composition could be as follows:

-

K₂HPO₄: 1.5 g/L

-

KH₂PO₄: 0.5 g/L

-

(NH₄)₂SO₄: 1.0 g/L (if this compound is the sole P source) or omit if it is the sole N source.

-

MgSO₄·7H₂O: 0.2 g/L

-

CaCl₂·2H₂O: 0.02 g/L

-

Trace element solution: 1 ml/L

-

This compound: 50-100 mg/L

-

-

Enrichment Culture: Inoculate 10 g of soil into 100 mL of the enrichment medium. Incubate at 25-30°C on a rotary shaker.

-

Subculturing: After significant growth is observed (or after 1-2 weeks), transfer an aliquot of the culture to fresh enrichment medium. Repeat this process several times to enrich for microorganisms capable of utilizing this compound.

-

Isolation: Plate serial dilutions of the enriched culture onto solid MSM agar (B569324) plates containing this compound.

-

Identification: Isolate distinct colonies and identify them using morphological, biochemical, and molecular techniques (e.g., 16S rRNA gene sequencing).

-

Degradation Assay: Confirm the degradative ability of the isolates by inoculating them into liquid MSM with this compound and monitoring the disappearance of the parent compound and the appearance of metabolites over time using HPLC-MS/MS.

Analytical Method for this compound and Carbamoylphosphonic Acid in Soil

This protocol is based on the method described by the U.S. Environmental Protection Agency.

-

Sample Preparation:

-

Homogenize soil samples by passing them through a 5 mm sieve.

-

Weigh a 25 g subsample of the homogenized soil into a centrifuge tube.

-

-

Extraction:

-

Add 50 mL of an extraction solvent (50% methanolic ammonium carbonate) to the soil sample.

-

Shake vigorously for a specified time (e.g., 30 minutes).

-

Centrifuge the sample to separate the soil from the supernatant.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Pass the supernatant through a C18 SPE cartridge to remove interfering substances.

-

Elute the analytes from the cartridge with an appropriate solvent.

-

-

Analysis by HPLC-MS/MS:

-

Concentrate the eluate and reconstitute in a suitable mobile phase.

-

Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

HPLC Conditions (Example):

-

Column: Zorbax SAX column (4.6 mm i.d. x 25 cm)

-

Mobile Phase: Gradient of methanol (B129727) and ammonium acetate (B1210297) buffer.

-

Flow Rate: 1.0 mL/min

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Monitor the parent-to-daughter ion transitions for this compound and CPA for quantification.

-

-

Conclusion

The microbial degradation of this compound is a key process in its environmental dissipation. While the primary metabolites have been identified, there remains a significant knowledge gap regarding the specific microorganisms and enzymatic pathways involved. This guide provides a summary of the current state of knowledge, offering a foundation for future research in this area. Further studies focusing on the isolation and characterization of this compound-degrading microorganisms and the elucidation of the genetic and enzymatic basis of its degradation are crucial for a more complete understanding of its environmental fate and for the development of potential bioremediation strategies.

References

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. mdpi.com [mdpi.com]

- 3. mass.gov [mass.gov]

- 4. invasive.org [invasive.org]

- 5. Accelerated Dissipation of Two Herbicides after Repeated Application in Field Experiments with Organically-Amended Soil | MDPI [mdpi.com]

- 6. Recent Advances in Enzymes for the Bioremediation of Pollutants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Photodegradation and Hydrolysis Stability of Fosamine Ammonium

For Researchers, Scientists, and Drug Development Professionals

Fosamine ammonium (B1175870), the ammonium salt of ethyl hydrogen (aminocarbonyl) phosphonate, is an organophosphate herbicide used for the control of woody and herbaceous plants. Understanding its stability under various environmental conditions is critical for assessing its environmental fate, persistence, and potential impact. This technical guide provides a comprehensive overview of the photodegradation and hydrolysis stability of Fosamine ammonium, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant pathways and workflows.

Hydrolysis Stability

This compound is generally considered stable to hydrolysis in neutral to alkaline aqueous solutions.[1][2][3] The primary route of its degradation in the environment is not abiotic chemical processes but rather microbial metabolism.[1][2] However, the rate of hydrolysis is significantly influenced by the pH of the medium.

Influence of pH:

-

Neutral to Alkaline Conditions (pH 7-9): The compound is relatively stable. In studies conducted at pH 7 and 9, less than 3% of this compound degraded over a four-week period.[3][4]

-

Acidic Conditions (pH ≤ 5): Hydrolysis is more pronounced under acidic conditions.[1] In dilute solutions (<5 ppm) at a pH of 5 or less, this compound can hydrolyze to its primary metabolite, carbamoylphosphonic acid (CPA).[1][4] One study observed a degradation half-life of approximately 10 days at pH 5.[4]

The principal hydrolysis reaction involves the cleavage of the ester linkage, yielding carbamoylphosphonic acid.

Photodegradation Stability

Similar to its hydrolytic behavior, this compound is not readily degraded by sunlight.[1][2][5] Multiple studies have confirmed its stability against photolysis in aqueous solutions and on soil surfaces.[3][5]

Influencing Factors: While stable, certain conditions can accelerate its photolytic degradation. The most significant factors, in order of importance, are:

-

Low pH (< 5): Acidic conditions increase the rate of photodegradation.[1]

-

High Temperatures: Increased temperature can facilitate breakdown.[1]

-

UV Exposure: Higher intensity or duration of UV radiation can increase degradation rates.[1]

Interestingly, the presence of photosensitizers, which are compounds that can promote photodegradation, did not enhance the breakdown rates of this compound in studies.[1] A photolysis study using sunlight on a solution at pH 7.9 showed less than 2% degradation over a four-week period.[4]

Major Degradation Products

The degradation of this compound, whether through hydrolysis, photolysis, or microbial action, leads to specific metabolites.

-

Carbamoylphosphonic Acid (CPA): This is the major and primary metabolite formed through the hydrolysis of the parent compound.[1][2][3][5] CPA itself has a short half-life in soil and is typically eliminated completely within three to six months.[1][2]

-

Carboxylphosphonic Acid (ING-3003) and Carbon Dioxide (CO2): Further degradation of CPA can lead to the formation of these compounds.[3][5][6]

In biological systems, such as plants, the ammonium salt is rapidly hydrolyzed to the parent acid, which is then further degraded to CPA over several weeks.[1]

Data Presentation: Summary of Quantitative Stability Data

The following tables summarize the key quantitative findings from various stability studies on this compound.

Table 1: Hydrolysis Stability Data

| pH | Temperature | Concentration | Duration | Percent Degraded | Half-Life (t½) | Reference |

| 5 | 20°C | 5 and 7200 ppm | 4 weeks | - | ~10 days | [4] |

| 7 | 20°C | 5 and 7200 ppm | 4 weeks | < 3% | Very Stable | [3][4] |

| 9 | 20°C | 5 and 7200 ppm | 4 weeks | < 3% | Very Stable | [4] |

Table 2: Photodegradation Stability Data

| Condition | pH | Photosensitizer | Duration | Percent Degraded | Observations | Reference |

| Sunlight | 7.9 | None | 4 weeks | < 2% | Stable to direct photolysis | [4] |

| Sunlight | 7.9 | Riboflavin, Anthraquinone | 4 weeks | < 2% | Photosensitizers did not enhance degradation | [1][4] |

Table 3: Environmental Persistence (Primarily Microbial Degradation)

| Matrix | Condition | Half-Life (t½) | Reference |

| Soil | Field (FL, DE, IL) | ~1 week | [2] |

| Soil | Greenhouse | ~10 days | [2] |

| Soil | Average (Field & Lab) | 1 to 2 weeks | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. The following protocols are based on methodologies described in the literature for assessing the stability of this compound.

5.1 Hydrolysis Stability Protocol (Adapted from Han, 1979)

-

Preparation of Solutions: Prepare buffered aqueous solutions at pH 5, 7, and 9 using 0.01 M standard buffers.

-

Spiking: Spike the buffered solutions with [14C]-labeled this compound to achieve desired initial concentrations (e.g., 5 ppm and 7200 ppm).

-

Incubation: Store the solutions in sealed, sterile glass containers in the dark at a constant temperature (e.g., 20°C) to prevent photodegradation.

-

Sampling: Collect aliquots from each solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

-

Analysis:

-

Quantify the total radioactivity in each aliquot using Liquid Scintillation Counting (LSC).

-

Separate the parent compound (this compound) from its degradates (e.g., CPA) using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Identify and quantify the separated compounds using techniques such as scanning radioautography for TLC or a radioactivity detector for HPLC.

-

-

Data Calculation: Calculate the percentage of this compound remaining at each time point and determine the hydrolysis rate constant and half-life.

5.2 Photodegradation Protocol (Adapted from Han, 1979)

-

Preparation of Solutions: Prepare a solution of [14C]-labeled this compound in a relevant aqueous medium (e.g., pH 7.9 buffered water).

-

Irradiation Setup:

-

Place the solution in quartz tubes, which are transparent to UV radiation.

-

Expose the tubes to a light source that simulates sunlight (e.g., a lamp emitting radiation between 300 and 500 nm).

-

Maintain a constant temperature using a water bath.

-

-

Control Samples: Prepare identical "dark control" samples wrapped in aluminum foil and incubated under the same conditions to measure any degradation not caused by light (e.g., hydrolysis or microbial action).

-

Photosensitizer Test (Optional): To test for indirect photolysis, prepare additional samples containing environmentally relevant photosensitizers (e.g., riboflavin, anthraquinone).

-

Sampling and Analysis: Follow the same sampling and analysis procedures as described in the hydrolysis protocol (Section 5.1, steps 4-6) for both irradiated and dark control samples.

-

Data Calculation: Determine the photodegradation rate by subtracting the degradation observed in the dark controls from the total degradation in the irradiated samples. Calculate the quantum yield and environmental half-life.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the stability of this compound.

Caption: Hydrolysis pathway of this compound to its primary metabolite.

Caption: Factors influencing the degradation of this compound.

Caption: General experimental workflow for a photodegradation stability study.

References

Toxicological Profile of Fosamine Ammonium on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosamine (B1202035) ammonium (B1175870), an organophosphonate herbicide, is widely utilized for the control of woody and herbaceous plants. While effective in its intended application, a thorough understanding of its toxicological impact on non-target organisms is paramount for environmental risk assessment and the development of safer alternatives. This technical guide provides a comprehensive overview of the toxicological profile of fosamine ammonium, focusing on its effects on a range of non-target species. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed descriptions of standardized experimental protocols are provided to ensure transparency and reproducibility. Furthermore, this guide elucidates potential signaling pathways and experimental workflows through mandatory Graphviz diagrams, offering a visual representation of the current scientific understanding of this compound's mode of action in non-target organisms.

Introduction

This compound is a post-emergent, systemic herbicide that acts as a plant growth regulator.[1] Its mode of action in plants involves the inhibition of bud development, leading to a failure of refoliation in the spring following a late summer or fall application.[1] Although it belongs to the organophosphonate class of chemicals, it is crucial to note that this compound does not inhibit acetylcholinesterase, the primary target for many organophosphate insecticides.[2] This distinction underscores the need for a specific toxicological profile for non-target animal species. This guide synthesizes the available data on the acute and chronic toxicity of this compound to mammals, birds, fish, and aquatic invertebrates, and explores its environmental fate.

Environmental Fate and Degradation

This compound is characterized by its high water solubility and rapid degradation in the environment, primarily through microbial metabolism in soil and aquatic sediments.[1] The soil half-life is typically short, ranging from one to two weeks, which limits its potential for leaching and persistence.[1] Its major degradates include carbamoylphosphonic acid (CPA) and carboxylphosphonic acid (ING-3003), which are also considered to have low toxicological concern.[3] this compound shows a low potential for bioaccumulation in aquatic organisms.[3]

Toxicological Data on Non-Target Organisms

The toxicity of this compound to non-target organisms is generally considered to be low. The following tables summarize the key quantitative data from various ecotoxicological studies.

Acute Toxicity to Mammals

| Species | Route of Exposure | Endpoint | Value (mg/kg) | Reference |

| Rat | Oral | LD50 | 24,400 | [1] |

| Rat | Dermal | LD50 | >1,683 | [1] |

| Guinea Pig | Oral | LD50 | 7,380 | [4] |

Acute and Subacute Toxicity to Birds

| Species | Route of Exposure | Endpoint | Value (mg/kg or ppm) | Reference |

| Bobwhite Quail | Oral | LD50 | >10,000 | [1] |

| Mallard Duck | Oral | LD50 | >10,000 | [1] |

| Bobwhite Quail | Dietary | LC50 (8-day) | >10,000 ppm | [4] |

| Mallard Duck | Dietary | LC50 (8-day) | >10,000 ppm | [4] |

Acute Toxicity to Aquatic Organisms

| Species | Endpoint | Value (mg/L) | Reference |

| Bluegill Sunfish | 96-hour LC50 | 670 | [1] |

| Rainbow Trout | 96-hour LC50 | 1,000 | [1] |

| Fathead Minnow | 96-hour LC50 | 1,000 | [1] |

| Coho Salmon | 96-hour LC50 | 8,290 | [4] |

| Daphnia magna (Water Flea) | 48-hour LC50 | 1,524 | [4] |

Chronic Toxicity and No-Observed-Adverse-Effect-Level (NOAEL)

| Species | Study Duration | Endpoint | Value (ppm) | Reference |

| Rat | 90-day | NOAEL | 1,000 | [4] |

| Dog | 6-month | NOAEL | 1,000 | [4] |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of chemical safety testing data.

Avian Dietary Toxicity Test (based on OECD Guideline 205)